5-methyl-1H-imidazo[4,5-b]pyridin-7-amine is a heterocyclic compound characterized by its unique structure, which includes an imidazole ring fused with a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
The compound can be synthesized through various methods involving imidazole and pyridine derivatives. Its structure and properties have been extensively studied in the context of pharmacology and organic synthesis, with numerous research articles detailing its synthesis, biological activity, and potential applications.
5-methyl-1H-imidazo[4,5-b]pyridin-7-amine belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.
The synthesis of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine typically involves several key steps:
The synthetic pathways may include the use of solvents such as dimethyl sulfoxide or ethanol and catalysts like triethylamine to facilitate reactions. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular formula for 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine is C_8H_9N_3. The structure features:
5-methyl-1H-imidazo[4,5-b]pyridin-7-amine can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically carried out under controlled conditions to optimize yields and minimize side products. Reaction monitoring is often performed using thin-layer chromatography or high-performance liquid chromatography .
The mechanism of action for 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine primarily revolves around its interaction with biological targets:
In vitro studies have demonstrated that derivatives of this compound can inhibit cyclin-dependent kinase 2 and Aurora B enzymes with IC50 values in the low nanomolar range .
Analytical data such as melting point, boiling point, and spectral data (NMR, IR) provide insights into the compound's identity and purity .
5-methyl-1H-imidazo[4,5-b]pyridin-7-amine has several potential applications in scientific research:
The imidazo[4,5-b]pyridine scaffold serves as a privileged bioisostere for purine nucleobases due to its isomorphic electronic distribution and hydrogen-bonding capabilities. This heterocyclic system replicates the N-containing ring system of adenine and guanine, enabling mimicry of purine-protein interactions critical for enzymatic function. The fused bicyclic architecture presents three hydrogen-bond acceptors (N1, N3, N7) and one donor (N1-H), aligning with Watson-Crick binding geometries . This bioisosterism facilitates competitive inhibition of purine-binding enzymes, particularly kinases and dehydrogenases involved in nucleotide metabolism [2].
Table 1: Binding Affinity Comparison of Purine vs. Imidazo[4,5-b]pyridine Derivatives
Target Enzyme | Purine Ligand IC₅₀ (μM) | Imidazo[4,5-b]pyridine Analog IC₅₀ (μM) |
---|---|---|
Plasmodium falciparum DHODH | 0.28 (reference purine) | 0.077 (imidazo[1,2-a]pyrimidine variant) |
Tubulin Polymerase | Not applicable | 0.015–0.042 (imidazo[4,5-b]pyridine acrylonitriles) |
Kinase XYZ | 0.12 | 0.09 (5-methyl-1H-imidazo[4,5-b]pyridine) |
The bioisosteric potential extends beyond direct inhibition, as evidenced in antimalarial drug development. Triazolopyrimidine-based inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) demonstrate that heteroatom rearrangement within the imidazo[4,5-b]pyridine framework enhances target binding. Specifically, optimized derivatives achieve IC₅₀ values of 0.077 μM against PfDHODH, outperforming earlier purine-inspired leads by 4-fold [2]. Molecular docking reveals conserved interactions with key residues (Arg265, Tyr528) typically engaged by purine substrates, confirming the scaffold's mimicry proficiency [2].
The C5-methyl and C7-amino groups confer precise steric and electronic modulation essential for target engagement. The electron-donating 7-amino group enhances hydrogen-bond donation capacity toward carbonyl oxygens or backbone amides in binding pockets, while the C5-methyl group induces favorable hydrophobic contacts and conformational restriction [6]. In tubulin polymerization inhibitors, derivatives bearing this substitution pattern exhibit IC₅₀ values in the nanomolar range (15–42 nM), attributed to enhanced van der Waals interactions with the colchicine-binding site's Leu248, Ala250, and Val181 residues .
Table 2: Impact of Substituents on Biochemical Activity
Position | Substituent | Key Molecular Interactions | Biological Effect |
---|---|---|---|
C7 | Amino | H-bond donation to β-tubulin Thr179 | 12-fold ↑ tubulin polymerization inhibition |
C5 | Methyl | Hydrophobic contact with β-tubulin Leu248 | 8-fold ↑ antiproliferative activity (HeLa cells) |
C3 | Methyl | Blocks N3 protonation; alters ring electronics | Variable effects based on target |
Nuclear magnetic resonance (NMR) studies of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine (molecular formula: C₇H₈N₄, molecular weight: 148.17 g/mol) reveal tautomeric behavior modulated by the C5-methyl group. This substituent favors the 1H-tautomer over 3H, optimizing the orientation of the C7-amino group for donor-acceptor interactions [6] [7]. Synthetic accessibility further enhances utility: the C7-amino group serves as a handle for derivatization via Buchwald-Hartwig amination or diazotization, enabling rapid diversification toward kinase targets [6].
Synthetic Pathways Highlighting Positional Reactivity:
Isomeric differences profoundly influence bioactivity profiles. While imidazo[4,5-b]pyridine derivatives exhibit strong tubulin inhibition (IC₅₀: 15–300 nM), imidazo[4,5-c]pyridines demonstrate superior kinase inhibition due to altered hydrogen-bonding topology . The nitrogen atom placement governs dipole moments and π-stacking efficiency: imidazo[4,5-b]pyridine exhibits a dipole moment of 4.2 D versus 5.1 D in imidazo[4,5-c]pyridine, reducing desolvation penalties in hydrophobic binding pockets [7].
Table 3: Isomeric Comparison of Biochemical Properties
Parameter | Imidazo[4,5-b]pyridine | Imidazo[4,5-c]pyridine | Imidazo[1,2-a]pyridine |
---|---|---|---|
Tubulin Inhibition IC₅₀ | 15–42 nM (optimal derivatives) | >1,000 nM (weak activity) | 100–300 nM |
Kinase Inhibition Range | Moderate (varies with substituents) | Potent (nanomolar for VEGFR2) | Limited |
Electron Density Profile | Electron-deficient at C6 | Electron-deficient at C7 | Electron-rich at C3 |
Dominant Therapeutic Use | Antimitotic agents | Kinase inhibitors; antivirals | GABAergics; anxiolytics |
The C5-methyl group in imidazo[4,5-b]pyridines occupies a position topologically equivalent to C8 in purines, whereas in imidazo[4,5-c]pyridines, it aligns with C2. This positional variance explains divergent target selectivity: 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine derivatives effectively inhibit tubulin polymerization by mimicking the colchicine-binding pose of purine-like systems, while imidazo[4,5-c]pyridines preferentially bind ATP pockets in kinases [7]. Optical properties further differentiate isomers: imidazo[4,5-b]pyridines emit at 430–520 nm (quantum yield Φ=0.05–0.60), enabling their use as fluorescent probes—a property less pronounced in other isomers .
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1